molecular formula C8H4ClFN2 B11910879 2-Chloro-7-fluoro-1,6-naphthyridine

2-Chloro-7-fluoro-1,6-naphthyridine

Cat. No.: B11910879
M. Wt: 182.58 g/mol
InChI Key: HIRROSUDYHCUAY-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-fluoro-1,6-naphthyridine typically involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the naphthyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of chlorine and fluorine atoms in the structure enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-7-fluoro-1,6-naphthyridine include other naphthyridine derivatives such as 2-Chloro-6-fluoro-1,5-naphthyridine and 1,6-naphthyridin-2(1H)-one .

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H4ClFN2

Molecular Weight

182.58 g/mol

IUPAC Name

2-chloro-7-fluoro-1,6-naphthyridine

InChI

InChI=1S/C8H4ClFN2/c9-7-2-1-5-4-11-8(10)3-6(5)12-7/h1-4H

InChI Key

HIRROSUDYHCUAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=NC=C21)F)Cl

Origin of Product

United States

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